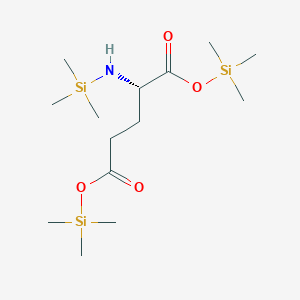
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic derivative of the amine group and has been synthesized using different methods. The synthesis of this compound has been achieved through various chemical reactions, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been studied in detail. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, thereby altering gene expression. Inhibition of HDACs by 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- leads to the accumulation of acetylated histones, which in turn alters gene expression.
Biochemical and Physiological Effects:
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory effects. Studies have also shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. In addition, this compound can be used as a drug delivery system, thereby reducing the toxicity of the drug. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are many future directions for the study of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-. One future direction is the study of this compound as a potential anti-cancer agent. Further studies are needed to determine the safety and efficacy of this compound in treating various types of cancer. Another future direction is the study of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of this compound in treating various inflammatory conditions. In addition, further studies are needed to determine the potential of this compound as a drug delivery system for various drugs.
Méthodes De Synthèse
The synthesis of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been achieved using different methods. One of the most common methods is the reaction of 3,4-Dihydro-2H-pyran with methylamine. Another method involves the reaction of 3,4-Dihydro-2H-pyran with hydroxylamine hydrochloride followed by the reaction with methylamine. The synthesis of this compound has also been achieved through the reaction of 2,5-Dimethyl-3,4-dihydropyridin-1(2H)-one with methylamine.
Applications De Recherche Scientifique
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a drug delivery system. Studies have shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.
Propriétés
Numéro CAS |
16597-38-9 |
|---|---|
Nom du produit |
1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- |
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-diazepan-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
BSVHATKBZZYYIC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1=O)C |
SMILES canonique |
CN1CCCCN(C1=O)C |
Autres numéros CAS |
16597-38-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



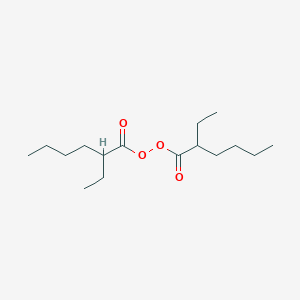
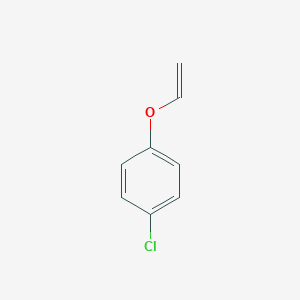
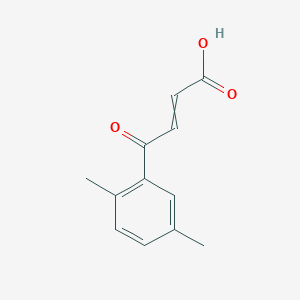
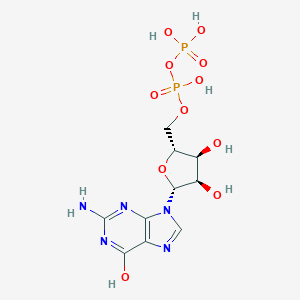

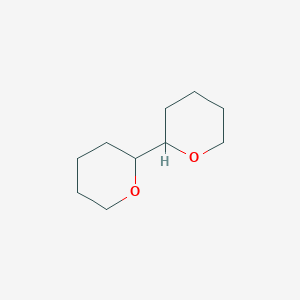

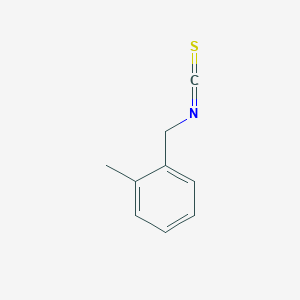
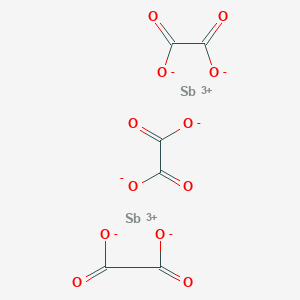


![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)

